methyl 1-methylcyclopentanecarboxylate

Catalog No.
S1908434
CAS No.
4630-83-5
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methylcyclopentanecarboxylate

CAS Number

4630-83-5

Product Name

methyl 1-methylcyclopentanecarboxylate

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N

SMILES

CC1(CCCC1)C(=O)OC

Canonical SMILES

CC1(CCCC1)C(=O)OC
  • Organic synthesis

    The ester group (C=O-O-CH3) can be a reactive site for various organic transformations. Researchers might utilize this molecule as a starting material for synthesizing more complex molecules containing the cyclopentane ring structure.

  • Medicinal chemistry

    The cyclopentane ring is a common scaffold found in many biologically active molecules. Studies have explored cyclopentane-containing compounds for their potential as drugs targeting various diseases []. Cyclopentanecarboxylic acid, 1-methyl-, methyl ester could serve as a starting point for the development of novel cyclopentane-based drugs through further chemical modifications.

  • Material science

    Cyclopentane derivatives have been investigated for their potential applications in polymer chemistry []. The unique properties of the cyclopentane ring might contribute to the development of new materials with specific functionalities. Researchers could explore incorporating cyclopentanecarboxylic acid, 1-methyl-, methyl ester into polymers to study its impact on material characteristics.

Methyl 1-methylcyclopentanecarboxylate is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol. It is classified as an ester, specifically a methyl ester of 1-methylcyclopentanecarboxylic acid. The compound is characterized by its unique structure, which includes a cyclopentane ring with a methyl group and a carboxylate group. The IUPAC name for this compound reflects its structure, and it can be represented by the SMILES notation CC(C(=O)OC)C1CCCC1, indicating the presence of both cyclic and acyclic components in its molecular architecture .

Methyl 1-methylcyclopentanecarboxylate is typically a colorless liquid with a pleasant odor, making it suitable for various applications in the chemical industry. It is known for its relatively low solubility in water but is miscible with many organic solvents, which enhances its utility in organic synthesis and as a solvent in various

And extractions.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.
  • These applications underscore its importance in both industrial and research settings .

    Methyl 1-methylcyclopentanecarboxylate can be synthesized through various methods:

    • Esterification: This method involves reacting 1-methylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the ester.
    • Transesterification: Starting from a different ester, this process involves reacting it with methanol under catalytic conditions.
    • Cyclization Reactions: Some synthetic routes may involve cyclization processes that generate the cyclopentane ring while incorporating the carboxylate functionality.

    These methods provide flexibility in synthesizing methyl 1-methylcyclopentanecarboxylate from readily available starting materials .

    Interaction studies involving methyl 1-methylcyclopentanecarboxylate primarily focus on its reactivity with other chemicals. For instance:

    • Reactivity with Nucleophiles: The carbonyl carbon can act as an electrophile, making it susceptible to nucleophilic attack by amines or alcohols.
    • Enzyme Interactions: Similar compounds have been investigated for their interactions with specific enzymes, suggesting potential biological applications that merit further exploration.

    Such studies are crucial for understanding how this compound behaves under various conditions and its potential uses in medicinal chemistry .

    Methyl 1-methylcyclopentanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    Methyl cyclopentanecarboxylateC₇H₁₂O₂Simple cyclopentane structure without additional methyl group
    Ethyl cyclohexanecarboxylateC₈H₁₄O₂Cyclohexane ring; more stable due to larger ring size
    Methyl 2-methylbutanoateC₆H₁₂O₂Branched chain structure; different reactivity profile
    Methyl cyclobutanecarboxylateC₇H₁₂O₂Smaller cyclobutane ring; higher strain energy

    The uniqueness of methyl 1-methylcyclopentanecarboxylate lies in its specific arrangement of functional groups and cyclic structure, which can lead to distinct reactivity patterns compared to these similar compounds .

    XLogP3

    2

    Other CAS

    4630-83-5

    Wikipedia

    Cyclopentanecarboxylic acid, 1-methyl-, methyl ester

    Dates

    Modify: 2023-08-16

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